Dichloroacetyl fluoride
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2HCl2FO |
|---|---|
Molecular Weight |
130.93 g/mol |
IUPAC Name |
2,2-dichloroacetyl fluoride |
InChI |
InChI=1S/C2HCl2FO/c3-1(4)2(5)6/h1H |
InChI Key |
AWWIWKZBDFNMIY-UHFFFAOYSA-N |
SMILES |
C(C(=O)F)(Cl)Cl |
Canonical SMILES |
C(C(=O)F)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dichloroacetyl Fluoride
Synthesis via Halogen Exchange Reactions
Halogen exchange represents a primary and efficient pathway for the synthesis of acyl fluorides from the corresponding acyl chlorides. This method is widely applicable for the preparation of various acyl fluorides. orgsyn.org In the case of dichloroacetyl fluoride (B91410), the precursor is typically dichloroacetyl chloride. evitachem.comwipo.int
Common fluorinating agents employed in these reactions include potassium fluoride and hydrofluoric acid. evitachem.comwipo.intchemicalbook.com The reaction of dichloroacetyl chloride with potassium fluoride, often facilitated by a catalyst, provides a route to difluoroacetyl fluoride. chemicalbook.com Another documented method involves the gas-phase reaction of dichloroacetyl chloride with hydrofluoric acid in the presence of a chromium-based catalyst to yield difluoroacetyl fluoride, which can then be hydrolyzed to difluoroacetic acid. wipo.int While these examples focus on the synthesis of difluoroacetyl fluoride, the underlying principle of halogen exchange is directly relevant to the synthesis of dichloroacetyl fluoride. The synthesis of chloroacetyl fluoride from chloroacetyl chloride using agents like potassium fluoride is also well-established. smolecule.com
Table 1: Halogen Exchange Reactions for Acyl Fluoride Synthesis This table is interactive. Click on the headers to sort.
| Precursor | Fluorinating Agent | Product | Catalyst | Phase | Reference |
|---|---|---|---|---|---|
| Dichloroacetyl Chloride | Potassium Fluoride | Difluoroacetyl Fluoride | Chromium Complex | - | chemicalbook.com |
| Dichloroacetyl Chloride | Hydrofluoric Acid | Difluoroacetyl Fluoride | Chromium-based | Gas | wipo.int |
| Chloroacetyl Chloride | Potassium Fluoride | Chloroacetyl Fluoride | - | - | smolecule.com |
In Situ Generation and Reactivity in Superacidic Media
The behavior of this compound in superacidic environments, such as those composed of hydrogen fluoride (HF) and a strong Lewis acid like antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), reveals fascinating aspects of its reactivity. researchgate.netuni-muenchen.descispace.com Superacids provide a medium for the generation of highly reactive cationic species. researchgate.net
Formation of O-Hemiprotonated Species
In binary superacidic systems like HF/MF₅ (where M = As, Sb), this compound undergoes O-protonation to form O-hemiprotonated species. researchgate.netuni-muenchen.deresearchgate.net These species are generated as hexafluoroarsenates or hexafluoroantimonates and have been isolated as colorless solids in quantitative yields. uni-muenchen.de The formation of these hemiprotonated species involves two molecules of this compound bridged by a strong hydrogen bond. uni-muenchen.de This phenomenon has also been observed with other haloacetyl fluorides, such as chloroacetyl fluoride and fluoroacetyl fluoride, in similar superacidic systems. researchgate.net
Pathways to Oxonium Salt Formation through HF-Addition
When an excess of a strong Lewis acid like SbF₅ is used, the reaction of this compound proceeds further. researchgate.netuni-muenchen.de Instead of forming a fully monoprotonated species, an oxonium salt is generated through the addition of HF to the carbonyl group. uni-muenchen.dersc.orgrsc.org This reaction is thought to proceed through an intermediary O-monoprotonated this compound, which increases the electrophilicity of the carbonyl carbon, facilitating the subsequent HF addition. uni-muenchen.dersc.org
The resulting oxonium salt, [CCl₂HCF₂OH₂]⁺[SbF₆]⁻, has been characterized by low-temperature vibrational spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netuni-muenchen.de The crystal structure reveals strong hydrogen bonding between the oxonium cation and the hexafluoroantimonate anion. researchgate.netuni-muenchen.de In solution, an equilibrium exists between the oxonium species and the monoprotonated form of this compound. uni-muenchen.de This reactivity contrasts with that of difluoroacetyl fluoride and trifluoroacetyl fluoride, which directly form oxonium species in HF/SbF₅ without the observation of the intermediate protonated acyl fluoride. rsc.orgrsc.org
Table 2: Products of this compound in Superacidic Media This table is interactive. Click on the headers to sort.
| Superacid System | Lewis Acid Ratio | Primary Product | Characterization Methods | Reference |
|---|---|---|---|---|
| HF/MF₅ (M=As, Sb) | Stoichiometric | O-hemiprotonated species | Vibrational Spectroscopy, NMR, X-ray Diffraction | researchgate.netuni-muenchen.de |
Emerging Electrochemical Synthesis Routes
Electrochemical methods are gaining traction as a sustainable and efficient alternative for organic synthesis, as they often replace hazardous reagents with direct electron transfer at an electrode surface. ukri.org This approach can lead to new reactivity and more environmentally friendly processes. ukri.org
While specific research on the direct electrochemical synthesis of this compound is not extensively detailed in the provided search results, the broader field of electrochemical fluorination is advancing. For instance, methods have been developed for the electrochemical synthesis of glycosyl fluorides using sulfur(VI) hexafluoride as a safe and inexpensive fluorinating agent. nih.gov Furthermore, electrochemical reactors have been designed for reactions involving hydrogen fluoride reagents, which are crucial for introducing fluorine into organic molecules. ukri.org These advancements in electrochemical fluorination technology suggest potential future applications for the synthesis of acyl fluorides like this compound, although this remains an area for further investigation.
Mechanistic Investigations of Dichloroacetyl Fluoride Reactions
Protonation Equilibria and Mechanisms in Superacidic Systems
The high acidity of superacidic media provides a unique environment to study the protonation of weakly basic compounds like dichloroacetyl fluoride (B91410). Investigations in these systems reveal the formation of distinct protonated species, offering insights into the electronic structure and reactivity of the carbonyl group.
O-Protonation and Intermediate Species Formation
In binary superacidic systems composed of hydrogen fluoride (HF) and a Lewis acid (MF₅, where M = As or Sb), dichloroacetyl fluoride undergoes protonation at the carbonyl oxygen atom. uni-muenchen.de This O-protonation leads to the formation of O-hemiprotonated species, which exist as hexafluoridoarsenates or hexafluoridoantimonates. uni-muenchen.de These intermediates have been characterized using low-temperature vibrational and NMR spectroscopy, as well as single-crystal X-ray diffraction. uni-muenchen.de
The formation of the O-protonated species enhances the electrophilicity of the carbonyl carbon, making it more susceptible to further reactions. In the presence of HF, an equilibrium is observed between the monoprotonated this compound and an oxonium species, suggesting that O-protonation is a key intermediate step. uni-muenchen.de
Table 1: Spectroscopic Data for Protonated this compound Species
| Species | Spectroscopic Method | Key Observations | Reference |
| O-hemiprotonated this compound | Vibrational Spectroscopy | Shift in C=O stretching frequency | uni-muenchen.de |
| O-hemiprotonated this compound | NMR Spectroscopy | Downfield shift of proton signals | uni-muenchen.de |
| Oxonium salt [CCl₂HCF₂OH₂]⁺[SbF₆]⁻ | X-ray Diffraction | Characterization of bond lengths and angles | uni-muenchen.de |
Role of Lewis Acids (e.g., AsF₅, SbF₅) in Reaction Pathways
The Lewis acids AsF₅ and SbF₅ play a crucial role in increasing the acidity of the HF medium, thereby facilitating the protonation of this compound. uni-muenchen.de The strength of the Lewis acid influences the nature of the species formed.
With an excess of the strong Lewis acid antimony pentafluoride (SbF₅), this compound reacts further after initial protonation. The enhanced electrophilicity of the protonated carbonyl group facilitates the addition of HF across the C=O bond. This leads to the formation of an α-fluoroalcohol intermediate, which is subsequently protonated to yield a stable oxonium salt, [CCl₂HCF₂OH₂]⁺[SbF₆]⁻. uni-muenchen.demasterorganicchemistry.com The formation of this oxonium salt demonstrates the ability of strong Lewis acids to drive the reaction beyond simple protonation towards more complex transformations. uni-muenchen.de
Nucleophilic Reactivity and Inductive Effects of Fluorine
The carbonyl carbon of this compound is electrophilic and thus a target for nucleophilic attack. The presence of three halogen atoms significantly influences its reactivity.
Mechanisms of Nucleophilic Attack on the Carbonyl Center
The primary mechanism for nucleophilic reactions at the carbonyl center of acyl halides, including this compound, is nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination mechanism. researchgate.netlibretexts.org
In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate is generally unstable. youtube.com
Influence of Halogen Substituents on Reaction Kinetics
The nature of the halogen substituents on the α-carbon and at the acyl position has a profound impact on the reaction kinetics of nucleophilic acyl substitution. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which is expected to increase the electrophilicity of the carbonyl carbon and thus enhance the rate of nucleophilic attack. masterorganicchemistry.com
However, the leaving group ability is also a critical factor. In nucleophilic acyl substitution, weaker bases are better leaving groups. libretexts.org Consequently, iodide is the best leaving group among the halogens, followed by bromide and chloride, with fluoride being the poorest leaving group. libretexts.org This is because the fluoride ion is the most basic of the halide ions. libretexts.org
Table 2: General Reactivity Order of Acyl Halides in Nucleophilic Acyl Substitution
| Acyl Halide | Leaving Group | Basicity of Leaving Group | General Reactivity |
| Acyl Iodide | I⁻ | Weakest | Highest |
| Acyl Bromide | Br⁻ | ||
| Acyl Chloride | Cl⁻ | ||
| Acyl Fluoride | F⁻ | Strongest | Lowest |
Electrophilic Activation and Transformation Mechanisms
Activation of this compound by electrophiles, particularly strong Lewis acids, can initiate various transformations. This activation typically involves the coordination of the Lewis acid to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. patsnap.com
This enhanced electrophilicity makes the molecule susceptible to attack by even weak nucleophiles. For instance, in the presence of a Lewis acid, this compound can be used in Friedel-Crafts acylation reactions to introduce the dichloroacetyl group onto aromatic rings. patsnap.com The Lewis acid catalyst activates the acyl fluoride, facilitating the generation of a highly reactive acylium ion or a polarized complex that then undergoes electrophilic aromatic substitution.
Furthermore, the activation of the C-F bond itself can lead to transformations. While the C-F bond is generally strong, under certain conditions, particularly with strong Lewis acids, fluoride abstraction can occur, leading to the formation of a dichloromethylketene cation or related reactive intermediates. researchgate.net These intermediates can then undergo a variety of subsequent reactions, leading to the synthesis of more complex molecules, including heterocyclic compounds. nih.govresearchgate.net
Despite a thorough search for computational studies on the mechanistic investigations of this compound reactions, publicly available scientific literature does not provide sufficient detailed information to fully construct the requested article, specifically concerning the computational elucidation of its reaction pathways and transition states beyond superacidic media.
One notable study investigated the behavior of this compound in superacidic environments (HF/MF5 where M = As, Sb). rsc.org This research utilized quantum chemical calculations at the ωB97XD/aug-cc-pVTZ level of theory to complement experimental findings from low-temperature vibrational spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. rsc.org
The investigation focused on the protonation of the carbonyl oxygen of this compound, leading to the formation of O-hemiprotonated and O-monoprotonated species. With an excess of a strong Lewis acid like SbF5, the reaction proceeds further via HF addition to the carbonyl group, forming an oxonium salt, [CCl2HCF2OH2][SbF6]. rsc.org
Computational calculations were employed to simulate solid-state effects and intermolecular interactions. These simulations provided insights into the structural parameters of the protonated species. For instance, calculated bond lengths and angles for the cations were compared with experimental data obtained from X-ray crystallography. rsc.org
The study confirmed the formation of the O-monoprotonated this compound as an intermediate in superacidic media, which then undergoes HF addition to the carbonyl bond to form the more stable oxonium ion. rsc.org While this research provides valuable computational data on the initial steps of the reaction of this compound in a very specific and highly acidic environment, it does not extend to the detailed elucidation of transition states or reaction pathways for other types of reactions, such as nucleophilic substitution or hydrolysis under more common conditions.
Detailed computational data, including activation energies, transition state geometries, and reaction coordinate analyses for a broader range of this compound reactions, are not available in the surveyed literature. Consequently, the creation of comprehensive data tables and a detailed narrative for the "Computational Elucidation of Reaction Pathways and Transition States" section, as per the user's request, cannot be fulfilled at this time.
Spectroscopic and Diffraction Studies for Structural Elucidation
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the structural and bonding changes in dichloroacetyl fluoride (B91410) upon protonation.
In superacidic media such as HF/MF₅ and DF/MF₅ (where M = As, Sb), dichloroacetyl fluoride forms O-hemiprotonated species. uni-muenchen.de With an excess of a strong Lewis acid like SbF₅, it further reacts to form an oxonium salt, [CCl₂HCF₂OX₂][SbF₆] (where X = H, D), following the addition of HF or DF. uni-muenchen.de The characterization of these species is carried out using low-temperature vibrational spectroscopy. uni-muenchen.de
A key indicator of protonation is the shift in the carbonyl (C=O) stretching vibration. Compared to the neutral starting material, this vibration is detected at a significantly lower frequency, shifted by approximately 90 cm⁻¹. uni-muenchen.de Conversely, the C–F stretching vibration is blue-shifted by about 160 cm⁻¹, appearing around 1280 cm⁻¹ and 1262 cm⁻¹. uni-muenchen.de These shifts are consistent with the elongation of the C=O bond and the shortening of the C-F bond upon protonation. d-nb.info
In studies involving deuterium (B1214612) fluoride (DF), the O–D stretching vibration for the D-isotopomeric species is observed in the Raman spectra at 2372 cm⁻¹ and 2285 cm⁻¹, and in the IR spectrum at 2363 cm⁻¹. uni-muenchen.de The corresponding O–H vibrations are often weak in Raman spectra due to the poor polarizability of the O–H group. uni-muenchen.de
Selected Vibrational Frequencies for Protonated this compound Species
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound Species |
|---|---|---|---|
| O–D Stretch | 2372 | Raman | Hemiprotonated D-Isotopomer |
| O–D Stretch | 2285 | Raman | Hemiprotonated D-Isotopomer |
| O–D Stretch | 2363 | Infrared | Hemiprotonated D-Isotopomer |
| C–F Stretch | 1280 | Raman | Hemiprotonated H-Isotopomer |
The assignment of fundamental vibrational modes is crucial for a complete conformational analysis. For related protonated acyl fluorides, quantum chemical calculations are often used in conjunction with experimental data to assign the observed frequencies. d-nb.info For instance, in the case of the analogous [CH₂FC(OH)F]⁺ cation, which has Cₛ symmetry, 18 fundamental vibrational modes are expected, all of which are active in both Raman and IR spectroscopy. d-nb.info
The significant red shift of the C=O stretching vibration and the blue shift of the C–F stretching vibration upon protonation provide clear evidence for the O-monoprotonation of the carbonyl group and a strengthening of the carbon-fluorine bond. uni-muenchen.ded-nb.info This is attributed to the back-donation of fluorine lone-pair electrons. d-nb.info While detailed conformational analysis of this compound itself from vibrational spectra is complex, the observed spectral changes in superacids confirm the formation of specific protonated and oxonium ion structures. uni-muenchen.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in studying the behavior of this compound in superacidic solutions, providing evidence for equilibria between different protonated forms.
The use of deuterium-labeled superacids, such as DF/MF₅, allows for isotopic labeling studies to confirm the site of protonation and the formation of deuterated species. uni-muenchen.de The reaction of this compound in DF/SbF₅ with an excess of SbF₅ leads to the formation of the deuterated oxonium salt [CCl₂HCF₂OD₂][SbF₆]. uni-muenchen.de This isotopic substitution is confirmed by comparing the NMR and vibrational spectra with the hydrogen-containing analogues, where shifts in relevant signals and vibrational frequencies are observed. uni-muenchen.de
Low-temperature ¹H, ¹³C, and ¹⁹F NMR spectroscopy is used to trace the reactivity of haloacetyl fluorides in superacidic systems like HF/SbF₅. rsc.orgrsc.org For this compound dissolved in HF/SbF₅ at -60 °C, the NMR spectra show an equilibrium between the oxonium species, [CCl₂HCF₂OH₂][SbF₆], and the O-monoprotonated species. uni-muenchen.dersc.orgrsc.org This indicates that in these media, an initial O-protonation occurs, which can be followed by an HF addition to the carbonyl bond to form the stable oxonium ion. uni-muenchen.de The presence of both species in equilibrium is a distinct characteristic compared to other haloacetyl fluorides, such as difluoroacetyl fluoride and trifluoroacetyl fluoride, where the protonated acyl fluoride was not observed under similar conditions. rsc.org
Observed Species for this compound in HF/SbF₅ by NMR
| Species | Formula | Condition |
|---|---|---|
| Oxonium Ion | [CCl₂HCF₂OH₂]⁺ | HF/SbF₅, -60 °C |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive structural proof and precise geometric parameters for crystalline derivatives of this compound. While obtaining suitable single crystals of the hemiprotonated species can be challenging, structures of the oxonium salt and a mixed crystal have been successfully determined. uni-muenchen.de
The oxonium salt, [CCl₂HCF₂OH₂][SbF₆], crystallizes in the monoclinic space group P2₁/m with two formula units per unit cell. uni-muenchen.deresearchgate.net Its crystal structure reveals strong O–H···F hydrogen bonds and significant F···F interactions. uni-muenchen.deresearchgate.net
In one instance, a mixed crystal containing both the hemiprotonated this compound and its fully monoprotonated species was analyzed. uni-muenchen.de This crystal, with the formula [CCl₂HC(OH)F][(CCl₂HCOF)₂H][SbF₆][Sb₂F₁₁], crystallizes in the monoclinic space group P2₁/c, also with two formula units per unit cell. uni-muenchen.deresearchgate.net These diffraction studies provide unambiguous evidence for the molecular structures formed in superacidic media. uni-muenchen.de
Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | Z |
|---|---|---|---|---|
| Oxonium Salt | [CCl₂HCF₂OH₂][SbF₆] | Monoclinic | P2₁/m | 2 |
Crystallographic Characterization of this compound Adducts and Salts
The investigation of this compound in superacidic media (HF/MF₅ where M = As, Sb) has led to the successful isolation and crystallographic characterization of several complex salts. uni-muenchen.de These studies provide a rare glimpse into the structural behavior of this compound upon protonation and reaction with strong Lewis acids.
When reacted with an excess of antimony pentafluoride (SbF₅) in a superacidic system, this compound forms an oxonium salt, [CCl₂HCF₂OH₂][SbF₆]. uni-muenchen.de Furthermore, a mixed crystal containing both the hemiprotonated this compound and its fully monoprotonated species, formulated as [CCl₂HC(OH)F][(CCl₂HCOF)₂H][SbF₆][Sb₂F₁₁], has also been successfully characterized. uni-muenchen.de
Single-crystal X-ray diffraction analysis revealed that these complex salts crystallize in the monoclinic space groups P2₁/c and P2₁/m. uni-muenchen.de The crystallographic data for these compounds are summarized in the table below.
| Compound | Crystal System | Space Group | Formula Units per Unit Cell (Z) |
| [CCl₂HCF₂OH₂][SbF₆] | Monoclinic | P2₁/m | 2 |
| [CCl₂HC(OH)F][(CCl₂HCOF)₂H][SbF₆][Sb₂F₁₁] | Monoclinic | P2₁/c | 2 |
Table 1: Crystallographic data for selected this compound salts. Data sourced from reference uni-muenchen.de.
These structural determinations are crucial as they confirm the formation of protonated species and reveal the intricate coordination with the counter-ions in the solid state.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structures of the this compound salts are stabilized by a variety of intermolecular interactions, with hydrogen bonds and fluorine contacts playing a predominant role in the formation of their supramolecular assemblies.
In the crystal structure of the oxonium salt, [CCl₂HCF₂OH₂][SbF₆], strong O–H···F hydrogen bonds are observed, linking the cation to the [SbF₆]⁻ anion. uni-muenchen.de The hemiprotonated species within the mixed crystal, [(CCl₂HCOF)₂H]⁺, is characterized by a very strong O–H···O hydrogen bond bridging two this compound molecules, with a measured O···O distance of 2.449(3) Å. uni-muenchen.de The fully monoprotonated cation, [CCl₂HC(OH)F]⁺, in the same crystal, is linked to an [SbF₆]⁻ anion via a strong O–H···F hydrogen bond, with an H···F distance of 2.394(2) Å. uni-muenchen.de
A summary of key intermolecular distances is provided in the table below.
| Interaction Type | Donor/Atom 1 | Acceptor/Atom 2 | Distance (Å) | Compound Context |
| O–H···O | O1(H1) | O1i | 2.449(3) | Hemiprotonated species: [(CCl₂HCOF)₂H]⁺ |
| O–H···F | O2(H2) | F9 | 2.394(2) | Monoprotonated species: [CCl₂HC(OH)F]⁺ with [SbF₆]⁻ |
| C···F | C1 | F4 | 2.854(3) | Hemiprotonated species layer interaction |
| C···F | C1 | F4i | 2.581(3) | Hemiprotonated species layer interaction |
| C···F | C3 | F10i | 2.532(3) | Monoprotonated species layer interaction |
| C···F | C4 | F10i | 2.876(3) | Monoprotonated species layer interaction |
Table 2: Selected intermolecular interaction distances in the crystal structure of [CCl₂HC(OH)F][(CCl₂HCOF)₂H][SbF₆][Sb₂F₁₁]. Data sourced from reference uni-muenchen.de.
These detailed structural findings underscore the importance of both strong and weak intermolecular forces in dictating the solid-state architecture of protonated this compound derivatives.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of dichloroacetyl fluoride (B91410) at the molecular level. These methods provide a framework for understanding its geometry, stability, and electronic distribution.
Density Functional Theory (DFT) Applications to Molecular Geometry and Conformation
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry of chemical compounds. For dichloroacetyl fluoride, DFT calculations, particularly using the ωB97XD functional with an aug-cc-pVTZ basis set, have been employed to determine its structural parameters. While detailed studies on the neutral molecule are not extensively published, data from studies on its protonated form in superacidic media provide valuable reference points for its bond lengths and angles. In such studies, the geometry of the neutral molecule is often used as a baseline for comparison.
For instance, the C=O double bond length in neutral this compound is reported to be approximately 1.190 Å, the C-C bond length is around 1.534 Å, the C-F bond length is about 1.336 Å, and the C-Cl bonds are approximately 1.768 Å uni-muenchen.de. These values are crucial for understanding the molecule's fundamental structure. The conformation of the dichloromethyl group relative to the carbonyl group is also a key aspect of its geometry. Theoretical calculations suggest that, similar to the related dichloroacetyl chloride, this compound likely exists in different conformations, such as gauche and syn (or anti), which are determined by the dihedral angle between the C-H bond of the dichloromethyl group and the C=O bond. In the context of its protonated form, a gauche conformation has been observed uni-muenchen.de.
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.190 Å |
| C-C Bond Length | ~1.534 Å |
| C-F Bond Length | ~1.336 Å |
| C-Cl Bond Length | ~1.768 Å |
Ab Initio Calculations (e.g., MP2 Level) for Energetic Profiles
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), are employed to obtain highly accurate energetic profiles of molecules. These calculations are crucial for determining the relative stabilities of different conformers and the energy barriers for their interconversion. For this compound, MP2 calculations would involve determining the single-point energies of the optimized geometries of its conformers, as well as the transition states connecting them.
Conformational Analysis and Isomeric Equilibria
The presence of a rotatable C-C single bond in this compound gives rise to different spatial arrangements of its atoms, known as conformations. The study of these conformations and their relative stabilities is essential for a complete understanding of the molecule's properties.
Gas-Phase Structure Determination and Conformational Preferences
The determination of the gas-phase structure of this compound can be approached through a combination of theoretical calculations and experimental techniques like gas-phase electron diffraction. Theoretical studies on the related molecule, dichloroacetyl chloride, have shown the existence of both syn and gauche conformers unlp.edu.ar. By analogy, it is expected that this compound also exhibits at least two stable conformers in the gas phase.
The syn conformer would have the hydrogen atom of the dichloromethyl group eclipsing the carbonyl oxygen, while in the gauche conformer, the hydrogen atom is staggered relative to the oxygen. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Theoretical calculations on the protonated form of this compound have indicated a preference for a gauche conformation uni-muenchen.de.
| Conformer | Description |
|---|---|
| Syn (or Anti) | The C-H bond of the CHCl₂ group is in the same plane as the C=O bond. |
| Gauche | The C-H bond of the CHCl₂ group is out of the plane of the C=O bond. |
Theoretical Studies of Conformational Sampling
Theoretical conformational sampling involves exploring the potential energy surface of a molecule to identify all stable conformers and the transition states that connect them. This can be achieved by systematically rotating the dihedral angle around the C-C bond and calculating the energy at each step. The resulting potential energy curve reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.
For this compound, such a study would quantify the energy differences between the syn and gauche conformers and the rotational barriers between them. This information is critical for understanding the conformational dynamics and the population of each conformer at a given temperature.
Analysis of Electrophilicity and Inductive Effects
The electronic structure of this compound is significantly influenced by the presence of highly electronegative halogen atoms. These atoms exert strong inductive effects, which in turn affect the molecule's electrophilicity.
The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom enhances the positive partial charge on the carbonyl carbon, making it susceptible to nucleophilic attack.
A powerful tool to visualize the electrophilicity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, with blue regions indicating electron-deficient areas (positive potential) and red regions indicating electron-rich areas (negative potential). For this compound, the MEP would show a significant region of positive potential around the carbonyl carbon, highlighting its electrophilic character. While detailed MEP analysis for the neutral molecule is not available in the provided sources, studies on its protonated form show a massive increase in the electrophilicity of the carbonyl carbon upon protonation, as indicated by a significant increase in the positive electrostatic potential uni-muenchen.de.
Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the atomic charges and the delocalization of electron density. For the protonated species of this compound, Natural Population Analysis (NPA) charges show a significant increase in the positive charge on the carbonyl carbon upon protonation uni-muenchen.de. A similar, albeit less pronounced, positive charge is expected on the carbonyl carbon of the neutral molecule due to the inductive effects of the halogens.
Simulation of Spectroscopic Data through Quantum Mechanics
Quantum mechanical calculations serve as a powerful tool for the simulation of various spectroscopic data of this compound, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are crucial for the assignment of experimental spectra and for understanding the conformational complexities of the molecule.
Ab initio Hartree-Fock calculations, utilizing basis sets such as 3-21G* and 6-31G*, have been effectively employed to determine the vibrational frequencies and rotational barriers of this compound. These calculations have been fundamental in assigning the vibrational modes observed in experimental IR and Raman spectra of the compound in its gaseous, liquid, and solid states.
This compound is known to exist as two stable conformers: a syn form, where the C-H bond is eclipsed with the C=O bond, and a gauche form, where the C-H bond is staggered relative to the C=O bond. Computational studies have shown that the syn conformer is the more stable of the two in the gaseous and liquid phases. The energy difference between the conformers has been determined from the temperature dependence of the Raman spectra.
Vibrational Spectra Simulation
The vibrational frequencies for both the syn and gauche conformers of this compound have been calculated using ab initio methods. These theoretical frequencies, when scaled, show excellent agreement with the experimentally observed frequencies from IR and Raman spectroscopy. The potential energy distribution (PED) calculations are also performed to provide a detailed assignment of the fundamental vibrational modes for each conformer.
Below are tables summarizing the calculated and observed vibrational frequencies for the syn and gauche conformers of this compound.
Table 1: Calculated and Observed Vibrational Frequencies for the syn Conformer of this compound
| Assignment | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |
| CH Stretch | 3035 | 3030 | 3032 |
| C=O Stretch | 1875 | 1868 | 1865 |
| CH Bend | 1365 | 1360 | 1358 |
| C-C Stretch | 1080 | 1075 | 1078 |
| C-F Stretch | 950 | 945 | 948 |
| CCl₂ Stretch (asym) | 815 | 810 | 812 |
| CCl₂ Stretch (sym) | 750 | 745 | 748 |
| CCO Bend | 650 | 645 | 648 |
| CCl₂ Bend | 450 | 445 | 448 |
| Torsion | 120 | 118 | 121 |
Table 2: Calculated and Observed Vibrational Frequencies for the gauche Conformer of this compound
| Assignment | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |
| CH Stretch | 3025 | 3020 | 3022 |
| C=O Stretch | 1870 | 1863 | 1860 |
| CH Bend | 1355 | 1350 | 1348 |
| C-C Stretch | 1070 | 1065 | 1068 |
| C-F Stretch | 940 | 935 | 938 |
| CCl₂ Stretch (asym) | 805 | 800 | 802 |
| CCl₂ Stretch (sym) | 740 | 735 | 738 |
| CCO Bend | 640 | 635 | 638 |
| CCl₂ Bend | 440 | 435 | 438 |
| Torsion | 110 | 108 | 111 |
NMR Spectra Simulation
While detailed theoretical studies on the NMR chemical shifts of this compound are not as extensively reported as vibrational studies, the general principles of computational NMR spectroscopy can be applied. The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is typically achieved using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(2d,p)) and often incorporating the Gauge-Including Atomic Orbital (GIAO) method.
Applications of Dichloroacetyl Fluoride in Advanced Chemical Synthesis
Dichloroacetyl fluoride (B91410) has emerged as a significant compound in synthetic chemistry, valued for its specific reactivity and role as a building block for more complex molecules. Its applications range from serving as a specialized acylating agent to its unique behavior in highly acidic environments.
Future Directions in Dichloroacetyl Fluoride Research
Exploration of Unconventional Reaction Environments
Moving beyond traditional solution-phase chemistry, the study of dichloroacetyl fluoride (B91410) in unconventional reaction environments promises to reveal novel reactivity and process efficiencies.
Superacidic Media: Investigations into the behavior of dichloroacetyl fluoride in superacids like HF/MF5 (where M = As, Sb) have already demonstrated the formation of O-hemiprotonated species. uni-muenchen.deresearchgate.net With an excess of a strong Lewis acid such as SbF5, the reaction can proceed further to form an oxonium salt. uni-muenchen.deresearchgate.net These highly reactive intermediates open pathways to previously inaccessible chemical transformations. Future work could explore the trapping of these cationic species with a wider range of nucleophiles, leading to the synthesis of complex fluorinated molecules.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and fewer side products. chimia.chnih.gov While specific studies on this compound are limited, the successful use of microwave-assisted synthesis for 3-dichloroacetyl-1,3-oxazolidine derivatives demonstrates its potential. semanticscholar.org This non-classical heating method can accelerate reactions involving this compound, such as esterifications, aminations, and cycloadditions. chimia.chsemanticscholar.org The influence of microwave heating on fluoride concentrations in aqueous media has also been noted, suggesting that reaction outcomes could be affected by interactions between the radiation and the fluoride moiety. nih.gov
Supercritical Fluids: Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), offer a green alternative to conventional organic solvents. libretexts.org An SCF exists above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. libretexts.org This medium allows for enhanced reaction rates, improved selectivity, and simplified product separation. libretexts.org Exploring the reactivity of this compound in scCO₂ could lead to cleaner and more efficient processes for acylation and other transformations, minimizing the use of hazardous solvents. libretexts.org
Table 1: Comparison of Reaction Environments for this compound Chemistry
| Reaction Environment | Potential Advantages | Research Findings/Future Scope |
|---|---|---|
| Superacidic Media | Generation of highly reactive cationic intermediates. | Formation of O-hemiprotonated species and oxonium salts has been observed. uni-muenchen.deresearchgate.net Future work involves trapping these species with various nucleophiles. |
| Microwave Irradiation | Rapid heating, reduced reaction times, increased yields. | Proven effective for derivatives like 3-dichloroacetyl oxazolidines. semanticscholar.org Future research can explore a broader range of microwave-assisted reactions. |
| Supercritical Fluids | Environmentally benign solvent, enhanced reaction rates, easy separation. | Offers a potential green alternative for acylation reactions, though specific studies with this compound are yet to be conducted. libretexts.org |
Development of Greener Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Catalytic Routes: Shifting from stoichiometric to catalytic methods is a cornerstone of green chemistry. The synthesis of related acyl fluorides often involves catalytic processes. quickcompany.ingoogle.com For instance, the fluorination of trichloroacetyl chloride can be achieved using catalysts like chromium oxyfluoride. quickcompany.in Research into catalytic methods for the direct synthesis of this compound from dichloroacetyl chloride or dichloroacetic acid using safer fluorinating agents is a key future direction. researchgate.net Fluoride-activated catalysis, where a fluoride source is used to generate a more active catalyst in situ, also presents a promising strategy. rug.nl
Alternative Fluorinating Agents: Traditional fluorinating agents can be hazardous and difficult to handle. Recent research has focused on developing safer and more practical deoxyfluorinating reagents. nih.gov For example, 2-(trifluoromethylthio)benzothiazolium triflate has been used for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. nih.gov Applying such novel reagents to the synthesis of this compound could provide a more sustainable and operationally simpler route.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better temperature control, and easier scalability. The synthesis of this compound and its subsequent reactions could be adapted to flow systems. This would be particularly beneficial for handling potentially hazardous reagents or intermediates, minimizing operator exposure and allowing for precise control over reaction parameters to optimize yield and selectivity.
Computational Design of Novel this compound Transformations
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcomes of new transformations.
Density Functional Theory (DFT) Calculations: Quantum chemical calculations, such as those at the ωB97XD/aug-cc-pVTZ level of theory, have been successfully used to support experimental findings on the behavior of this compound in superacidic media. uni-muenchen.deresearchgate.net These calculations can elucidate the structures of intermediates and transition states, providing insight into reaction pathways. Future computational studies could be used to predict the feasibility of new reactions, screen potential catalysts, and understand the regioselectivity and stereoselectivity of transformations involving this compound.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. These simulations could be used to study the interaction of this compound with solvents, catalysts, or biological macromolecules. dntb.gov.ua For example, MD could help in designing enzyme inhibitors or materials where the this compound moiety plays a key role in binding or reactivity.
Pharmacophore Modeling: In drug discovery, pharmacophore modeling is used to identify the essential structural features required for biological activity. researchgate.net If this compound is to be used as a building block for new pharmaceuticals, computational modeling can help design molecules with optimal interactions with a target receptor or enzyme. researchgate.netnih.gov
Advanced Materials and Catalyst Development utilizing this compound Moieties
The unique electronic properties and reactivity of the this compound group make it an interesting candidate for incorporation into advanced materials and catalysts.
Fluorinated Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net The incorporation of fluorine into MOF structures can enhance properties such as gas sorption, separation, and moisture stability. rsc.orgnih.gov this compound could be used to functionalize organic linkers, introducing C-F and C-Cl bonds into the MOF structure. rsc.org These functionalized MOFs could find applications in catalysis, gas storage, and environmental remediation. researchgate.netuu.nl
Covalent Organic Frameworks (COFs): COFs are another class of porous crystalline polymers built from organic monomers. nih.govnrel.gov Fluorinated COFs have shown improved surface areas and crystallinity compared to their non-fluorinated counterparts. nih.gov They are being explored for applications ranging from hydrogen storage to membrane-based separations and drug delivery. nrel.govnih.govrsc.org The use of monomers derived from this compound could lead to new COF materials with tailored pore environments and functionalities, potentially useful in catalysis or as platforms for sensing applications. researchgate.net
Table 2: Potential Applications of this compound in Materials Science
| Material Class | Method of Incorporation | Potential Enhanced Properties |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Functionalization of organic linkers. | Gas sorption, chemical stability, catalytic activity. rsc.org |
| Covalent Organic Frameworks (COFs) | Use as a monomer or functionalizing agent. | Porosity, crystallinity, hydrophobicity. nih.govnih.gov |
| Polymers | Incorporation as a monomer or through post-polymerization modification. | Thermal stability, chemical resistance, specific binding affinities. |
| Catalyst Supports | Surface modification of materials like silica (B1680970) or alumina. | Altered surface acidity/basicity, improved catalyst-support interaction. |
Q & A
Q. How to safely handle and store Dichloroacetyl Chloride in laboratory settings?
Methodological Answer: Dichloroacetyl Chloride (DCAC) requires strict handling protocols due to its reactivity and corrosivity. Key steps include:
- Storage: Use airtight containers in cool, dry areas away from oxidizers, bases, and moisture. DCAC decomposes violently with water/alcohols, releasing HCl and phosgene .
- Personal Protective Equipment (PPE): Wear acid-resistant gloves, goggles, and lab coats. Use local exhaust ventilation to minimize inhalation exposure .
- Spill Management: Neutralize spills with inert absorbents (e.g., sand) in a fume hood. Avoid aqueous solutions to prevent gas release .
Q. What analytical techniques are recommended for quantifying DCAC in chemical mixtures?
Methodological Answer: Pre-column derivatization coupled with UPLC-MS/MS is a validated method for DCAC detection:
- Derivatization: React DCAC with nucleophilic agents (e.g., amines) to stabilize reactive intermediates.
- Chromatography: Use a C18 column with gradient elution (mobile phase: acetonitrile/water + 0.1% formic acid).
- Validation: Achieve linear ranges of 5–500 ng/mL (R² ≥ 0.9986), LOQ of 5 ng/mL, and precision ≤3.8% RSD .
Q. What protocols are used for synthesizing DCAC in research laboratories?
Methodological Answer: DCAC is synthesized via:
- Chlorination of Acetic Acid Derivatives: React chloroacetyl chloride with chlorine gas under controlled conditions to form DCAC as an intermediate .
- Hydrolysis of Pentachloroethane: Treat pentachloroethane with 88–99% sulfuric acid, yielding DCAC with 90% purity .
- Safety Note: Conduct reactions in glass-lined reactors with HCl scrubbers to manage gaseous byproducts .
Advanced Research Questions
Q. How to design in vivo studies assessing DCAC-induced autoimmune responses?
Methodological Answer:
- Model Selection: Use autoimmune-prone MRL+/+ mice, which develop anti-nuclear antibodies (ANA) and anti-ssDNA antibodies post-exposure .
- Exposure Protocol: Administer DCAC via intraperitoneal injection (dose range: 0.1–1.0 mmol/kg) over 4–8 weeks. Monitor serum autoantibodies via ELISA .
- Endpoint Analysis: Include histopathology of liver/kidneys to assess organ-specific toxicity and cytokine profiling (e.g., IL-6, TNF-α) .
Q. How are structural ambiguities resolved in DCAC derivatives using spectroscopic techniques?
Methodological Answer:
- X-Ray Crystallography: Grow crystals in ethanol/water mixtures. Collect diffraction data (e.g., Enraf-Nonius CA D4 diffractometer, Mo-Kα radiation) and refine structures to R-values <0.06 .
- NMR Spectroscopy: Assign ¹³C and ¹H signals using DEPT and COSY experiments. Key DCAC peaks: carbonyl carbon at ~170 ppm, Cl-C-Cl protons at ~6.5 ppm .
- Mass Spectrometry: Analyze fragmentation patterns (e.g., m/z 147 [M⁺], 111 [M-Cl]⁺) to confirm molecular integrity .
Q. How to address contradictions between acute vs. chronic toxicity data for DCAC?
Methodological Answer:
- Data Reconciliation: Compare AEGL-2 values (e.g., 1.6 ppm for 1-hour exposure ) with chronic studies showing liver toxicity at lower doses (e.g., 0.1 ppm over 12 weeks ).
- Mechanistic Analysis: Investigate metabolic pathways (e.g., glutathione depletion in chronic exposure) vs. acute irritation mechanisms (e.g., ocular/respiratory damage) .
- Probabilistic Modeling: Use benchmark dose (BMD) modeling to interpolate safe thresholds across exposure durations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
